N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic compound featuring a benzothiadiazole-sulfonamide core linked via an ethyl group to a 4-(1-methylpyrazole)phenyl moiety. This structure combines a sulfonamide group—known for enzyme inhibition (e.g., carbonic anhydrase, kinases)—with a pyrazole-phenyl group, which often enhances bioavailability and target specificity in medicinal chemistry . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules targeting metabolic or signaling pathways.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-23-16(10-11-19-23)14-7-5-13(6-8-14)9-12-20-27(24,25)17-4-2-3-15-18(17)22-26-21-15/h2-8,10-11,20H,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBDRKXYUIZKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging.
Biochemical Pathways
Given the potential target of nampt, it’s likely that the compound affects the nad+ salvage pathway. This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism and cell survival.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution in the body.
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C20H19N3O3S
- Molecular Weight : 361.5 g/mol
- Key Functional Groups : Benzothiadiazole, sulfonamide, and pyrazole moieties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Five-membered aromatic ring with two nitrogen atoms |
| Benzothiadiazole Core | Important for biological activity and interaction with biomolecules |
| Sulfonamide Group | Enhances solubility and potential pharmacological effects |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzymatic Interactions : Similar compounds have shown affinity for enzymes such as succinate dehydrogenase (SDH), influencing metabolic pathways.
- Receptor Binding : The compound may interact with receptors involved in inflammatory responses, potentially modulating cytokine release .
Pharmacological Properties
Research indicates that the compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Antitumor Effects : In vitro studies suggest potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : Similar compounds have been shown to reduce inflammation markers in experimental models .
Case Studies and Experimental Evidence
Recent studies have evaluated the effects of sulfonamide derivatives on cardiovascular parameters using isolated rat heart models. For instance, one study demonstrated that certain sulfonamide derivatives decreased perfusion pressure and coronary resistance significantly compared to controls. This suggests potential therapeutic applications in managing cardiovascular conditions .
Table 2: Summary of Experimental Findings
| Study Focus | Compound Tested | Result |
|---|---|---|
| Cardiovascular Effects | 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure over time |
| Antimicrobial Activity | N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-... | Effective against multiple bacterial strains |
| Antitumor Activity | Various benzothiadiazole derivatives | Inhibition of cancer cell growth |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Functional Group Analysis
Benzothiadiazole-Sulfonamide Core: The target compound shares the benzothiadiazole-sulfonamide motif with N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide (443105-20-2) . Sulfonamides are classic enzyme inhibitors; the benzothiadiazole ring may enhance π-π stacking with aromatic residues in binding pockets.
Pyrazole-Phenyl Moiety: Present in both the target compound and temano-grel . Pyrazole rings contribute to metabolic stability and hydrogen bonding. Temano-grel’s morpholine-ethoxy chain enhances solubility, whereas the target compound’s ethyl linker may favor hydrophobic interactions. Biological Implications: Pyrazole-containing compounds like PA21A050 (antimalarial) and 4c (kinase inhibitor) demonstrate broad activity, suggesting the target compound may similarly target enzymes or receptors .
Linker Variations: The ethyl spacer in the target compound contrasts with temano-grel’s morpholine-ethoxy chain and PA21A050’s acetamide linker . Shorter linkers (e.g., ethyl) may restrict conformational flexibility, favoring entropic gains upon binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
